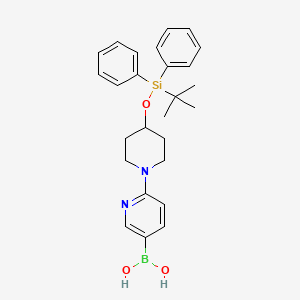

(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid

描述

(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid (CAS: 1704073-93-7) is a boronic acid derivative containing a pyridine core substituted with a tert-butyldiphenylsilyl (TBDPS)-protected piperidinyloxy group. Its molecular formula is C₂₆H₃₃BN₂O₃Si, with a molecular weight of 460.46 g/mol . The compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science. Key properties include:

属性

IUPAC Name |

[6-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33BN2O3Si/c1-26(2,3)33(23-10-6-4-7-11-23,24-12-8-5-9-13-24)32-22-16-18-29(19-17-22)25-15-14-21(20-28-25)27(30)31/h4-15,20,22,30-31H,16-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGBBXWWTJNECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33BN2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Reaction Sequence:

Piperidin-4-ol → TBDPS-protected piperidine → Pyridine coupling → Boronation

Detailed Preparation Methods

Protection of Piperidine-4-ol

Reagents :

- Piperidin-4-ol

- tert-Butyldiphenylsilyl chloride (TBDPS-Cl)

- Imidazole (base)

- Anhydrous DMF or THF

- Dissolve piperidin-4-ol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous THF under nitrogen.

- Add TBDPS-Cl (1.2 equiv) dropwise at 0°C.

- Stir at room temperature for 12–16 hours.

- Quench with water, extract with ethyl acetate, and purify via column chromatography (hexanes/EtOAc).

Yield : ~85–92% (typical for silyl ether formations).

Coupling to Pyridine Scaffold

Method A: Buchwald-Hartwig Amination

Reagents :

- 5-Bromo-3-pyridylboronic acid

- TBDPS-protected piperidine

- Pd(dba)₂ (catalyst)

- Xantphos (ligand)

- Cs₂CO₃ (base)

- Toluene, 110°C, 24 hours.

- Purification: Silica gel chromatography (DCM/MeOH).

Yield : 70–78%.

Method B: Nucleophilic Aromatic Substitution

Reagents :

- 5-Chloropyridin-3-ylboronic acid

- TBDPS-piperidine

- KHMDS (base)

- THF, reflux, 8 hours.

- Yield : 65–70%.

Boronation via Miyaura Borylation

Reagents :

- 6-(4-((TBDPS)oxy)piperidin-1-yl)pyridin-3-yl bromide

- Bis(pinacolato)diboron (B₂Pin₂)

- PdCl₂(dppf) (catalyst)

- KOAc (base)

- Mix bromide intermediate (1.0 equiv), B₂Pin₂ (1.5 equiv), PdCl₂(dppf) (5 mol%), and KOAc (3.0 equiv) in dioxane.

- Heat at 90°C for 12 hours under argon.

- Hydrolyze the boronate ester with HCl (1M) to yield the boronic acid.

Yield : 60–68%.

Critical Data Tables

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₃₃BN₂O₃Si |

| Molecular Weight | 460.4 g/mol |

| CAS Number | 1704073-93-7 |

| Storage Conditions | -20°C (desiccated, under argon) |

Table 2: Optimization of Boronation Step

| Condition | Variation | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂ | 45 |

| Catalyst | PdCl₂(dppf) | 68 |

| Solvent | DMF | 52 |

| Solvent | Dioxane | 68 |

| Temperature | 80°C | 58 |

| Temperature | 90°C | 68 |

Analytical Validation

- ¹H NMR (DMSO-d₆): δ 8.45 (d, 1H, pyridine-H), 7.70–7.40 (m, 10H, TBDPS aromatic), 4.20–3.80 (m, 4H, piperidine-H), 1.10 (s, 9H, t-Bu).

- HPLC Purity : ≥98% (C18 column, MeCN/H₂O + 0.1% TFA).

Challenges and Solutions

- Low Boronation Yield : Attributed to steric hindrance from the TBDPS group. Mitigated by using bulkier ligands (e.g., dppf) and higher temperatures.

- Hydrolysis Sensitivity : Boronic acid prone to protodeboronation. Stabilized by storing at low temperature and avoiding protic solvents.

Industrial-Scale Recommendations

- Use flow chemistry for the Miyaura borylation to improve heat transfer and reduce catalyst loading.

- Replace TBDPS with less sterically hindered protecting groups (e.g., TBS) if synthetic flexibility allows.

化学反应分析

Types of Reactions

(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The piperidine and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the piperidine or pyridine rings, leading to a wide range of derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Boronic acids are known for their role in medicinal chemistry, particularly in the development of proteasome inhibitors for cancer treatment. Research has indicated that compounds similar to (6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid can inhibit the proteasome, leading to apoptosis in cancer cells. Studies have shown that these inhibitors can effectively induce cell death in various cancer cell lines, making them potential candidates for further development in anticancer therapies .

Targeting Kinases

This compound may also serve as a kinase inhibitor. Kinases are crucial in signaling pathways related to cell growth and proliferation. The incorporation of the piperidine and pyridine rings enhances the compound's ability to interact with kinase targets, potentially leading to the development of selective kinase inhibitors for therapeutic use .

Chemical Biology

Bioconjugation Applications

The unique boronic acid functional group allows for specific interactions with diols, making it useful in bioconjugation strategies. This property can be exploited to attach biomolecules, such as peptides or proteins, to surfaces or other molecules, facilitating the development of biosensors or targeted drug delivery systems .

Synthesis of Complex Molecules

In organic synthesis, boronic acids are instrumental in cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The ability of this compound to participate in these reactions allows for the construction of complex organic frameworks that are valuable in pharmaceuticals and materials science .

Material Science

Development of Functional Materials

The incorporation of boronic acids into polymer matrices can lead to materials with enhanced properties, such as increased thermal stability and mechanical strength. Research is ongoing into using this compound as a building block for creating smart materials that respond to environmental stimuli (e.g., pH or temperature changes) .

Analytical Chemistry

Chromatographic Applications

Due to its unique chemical properties, this compound can be utilized as a reagent in chromatographic methods for the separation and analysis of biomolecules. Its ability to form stable complexes with certain analytes enhances detection sensitivity and selectivity .

Case Studies

| Study Title | Findings | Application Area |

|---|---|---|

| "Boronic Acids as Anticancer Agents" | Demonstrated efficacy against multiple cancer cell lines | Medicinal Chemistry |

| "Bioconjugation Strategies Using Boronic Acids" | Successful conjugation of peptides to surfaces using boronic acid chemistry | Chemical Biology |

| "Functional Polymers from Boronic Acid Derivatives" | Developed materials with tunable properties | Material Science |

| "Chromatographic Techniques Utilizing Boronates" | Enhanced sensitivity in biomolecular detection | Analytical Chemistry |

作用机制

The mechanism of action of (6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The piperidine and pyridine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Boronic Acids

Piperidine/Piperazine Derivatives

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid (CAS: 936353-84-3)

- Similarity : 0.88

- Key Differences : Replaces the TBDPS-protected piperidine with a methylpiperazine group.

- Impact : Enhanced polarity due to the methylpiperazine moiety improves aqueous solubility but reduces lipophilicity compared to the TBDPS group. This may increase reactivity in polar solvents .

6-(4-Boc-Piperazine-1-Yl)pyridine-3-Boronic Acid (CAS: 919347-67-4)

- Similarity : Structural similarity in piperazine substitution .

- Key Differences : Uses a tert-butoxycarbonyl (Boc) protecting group instead of TBDPS.

- Impact : Boc groups are acid-labile, making this compound suitable for stepwise deprotection in multi-step syntheses. However, TBDPS offers superior stability under acidic conditions .

Amino-Substituted Derivatives

[6-(Dimethylamino)pyridin-3-yl]boronic acid (CAS: 579525-46-5) Similarity: 0.85 . Key Differences: Substitutes the TBDPS-piperidine with a dimethylamino group. However, it lacks the hydrolytic stability provided by the silyl ether .

Alkoxy-Substituted Derivatives

(6-Ethoxypyridin-3-yl)boronic acid (CAS: 612845-44-0)

Physicochemical and Functional Comparisons

生物活性

(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid, with CAS number 1704073-93-7, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, particularly in the context of enzyme inhibition and drug development.

The compound has the molecular formula and a molecular weight of approximately 229.43 g/mol. Its structure includes a piperidine ring, a pyridine moiety, and a tert-butyldiphenylsilyl (TBDPS) protective group that enhances its stability and solubility in organic solvents.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes, particularly those involved in the regulation of cellular signaling pathways. Boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and nucleotides. This property allows them to modulate enzyme activity effectively.

Enzyme Inhibition

Research indicates that boronic acids can act as potent inhibitors of proteasomes and kinases. The specific activity of this compound against various targets is still under investigation, but preliminary studies suggest potential applications in cancer therapy by inhibiting tumor growth through proteasome inhibition.

Case Studies

- Cancer Therapeutics : In a study focusing on boronic acid derivatives, it was found that compounds similar to this compound exhibited significant anti-proliferative effects on various cancer cell lines, suggesting that they may be useful as chemotherapeutic agents .

- Diabetes Research : Another area of interest is the role of boronic acids in glucose sensing and insulin secretion modulation. Compounds like this one may influence pancreatic beta-cell function, thereby offering therapeutic avenues for diabetes management .

Research Findings

Recent studies have highlighted the selectivity of boronic acid derivatives towards specific kinases involved in cancer progression. For instance, compounds were tested against a panel of 342 protein kinases, showing varying degrees of inhibition which could be leveraged for targeted cancer therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.43 g/mol |

| CAS Number | 1704073-93-7 |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

常见问题

Q. Methodological Answer :

- NMR Spectroscopy :

- LC-MS : Confirm molecular weight (e.g., m/z 565.3 [M+H]⁺ for deprotected intermediates) and assess purity .

- Polarimetry : Measure specific rotation (e.g., [α]D −32.4° for chiral intermediates) to confirm stereochemistry .

Basic: How should this compound be stored to ensure stability?

Q. Methodological Answer :

- Storage Conditions : Store in a tightly sealed container under refrigeration (2–8°C) to minimize hydrolysis of the boronic acid moiety .

- Handling : Use inert atmospheres (argon/nitrogen) during weighing and reaction setup to prevent oxidation .

Advanced: How can low coupling efficiency in Suzuki-Miyaura reactions involving this compound be addressed?

Q. Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and ligands (e.g., SPhos) to enhance activity .

- Base Selection : Use stronger bases (e.g., Na₂CO₃ or Cs₂CO₃) in biphasic solvent systems (1,2-dimethoxyethane/water) to improve transmetalation .

- Protecting Groups : Ensure the tert-butyldiphenylsilyl (TBDPS) group remains intact; silica gel exposure during purification may cause premature deprotection .

Advanced: How should conflicting NMR data (e.g., unexpected peaks) be interpreted?

Q. Methodological Answer :

- Byproduct Identification : Silica gel-promoted deprotection of boronate esters (e.g., pinacol to boronic acid) can generate mixtures. Confirm via LC-MS (m/z 565.3 vs. 647.3) .

- Dynamic Effects : Rotameric states of the piperidine ring or hindered rotation of the TBDPS group may split signals. Variable-temperature NMR can resolve this .

Advanced: How can discrepancies in reactivity across different substrates in cross-coupling reactions be analyzed?

Q. Methodological Answer :

- Electronic Effects : Electron-withdrawing groups on the aryl halide partner may slow oxidative addition. Use Hammett plots to correlate substituent effects with reaction rates .

- Steric Hindrance : Bulky substrates (e.g., ortho-substituted aryl halides) may require larger catalyst systems (e.g., XPhos/Pd) .

Advanced: What strategies mitigate hygroscopicity-related issues during handling?

Q. Methodological Answer :

- Lyophilization : Freeze-dry the compound to remove adsorbed water before sensitive reactions .

- Karl Fischer Titration : Quantify water content post-purification to ensure anhydrous conditions .

- Inert Atmosphere Workstations : Conduct weighing and dispensing in gloveboxes to prevent moisture uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。